molecular formula C8H8ClN3 B3079148 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060815-87-3

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B3079148
CAS No.: 1060815-87-3
M. Wt: 181.62 g/mol
InChI Key: VQPDWWNXBVNJDK-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine ( 1060815-87-3) is a high-purity chemical building block for research and development. This chlorinated pyrrolopyrimidine derivative is a versatile scaffold in medicinal chemistry, particularly for the synthesis of novel small molecule inhibitors . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, known for its ability to mimic purine bases, allowing it to interact with a variety of enzyme active sites . Researchers utilize this compound to develop potential therapeutics targeting kinases, such as Cyclin-Dependent Kinases (CDKs) . For instance, structurally similar pyrrolopyrimidine derivatives have been designed, synthesized, and investigated for their potent inhibitory activity against CDK9 and their anti-proliferative effects in cancer cell lines, demonstrating the value of this chemical class in oncology research . The chloro substituent at the 4-position provides a reactive handle for further functionalization via nucleophilic aromatic substitution, while the methyl groups influence the compound's physicochemical properties. Please handle with care and refer to the Safety Data Sheet before use. This product is intended for research applications only and is not for diagnostic or therapeutic use. According to current stock information from one supplier, this product may be temporarily out of stock.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-3-10-8-6(4)7(9)11-5(2)12-8/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPDWWNXBVNJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231631
Record name 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-87-3
Record name 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the use of diethyl malonate as a starting material. The process typically includes the following steps :

    Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.

    Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.

    Chlorination: The bislactam ring is chlorinated to introduce the chlorine atom at the desired position.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs microwave-assisted reactions to enhance yield and reduce reaction time. This method involves the use of ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials, followed by a series of cyclization and chlorination steps .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Suzuki Coupling: This reaction often involves palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidine derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .

Scientific Research Applications

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638764-22-3)
  • Structural Difference : Methyl groups at positions 2 and 6 instead of 2 and 4.
  • Applications : Less commonly reported in kinase inhibitor synthesis, suggesting positional sensitivity in biological activity.
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 157286-81-2)
  • Structural Difference : Addition of a mesityl (2,4,6-trimethylphenyl) group at position 5.
  • Impact : Enhanced steric bulk improves stability and may modify solubility in organic solvents. The mesityl group could also influence binding affinity in protein targets .
  • Applications : Used in specialized medicinal chemistry applications where bulkier substituents are advantageous .

Core Heterocycle Modifications

Thieno[2,3-d]pyrimidine Derivatives (, Figure 12)
  • Structural Difference : Replacement of the pyrrole ring with a thiophene (sulfur-containing) ring.
  • Impact: Increased electron-withdrawing character due to sulfur, altering reactivity in cross-coupling reactions. Thieno analogs (e.g., 4-substituted anilinothieno[2,3-d]pyrimidines) show distinct biological profiles, such as enhanced anticancer activity .
  • Applications : More prevalent in anticancer drug discovery compared to pyrrolo analogs.
Pyrrolo[3,2-d]pyrimidine Derivatives ()
  • Structural Difference : Ring fusion at [3,2-d] instead of [2,3-d].
  • Impact: Altered π-electron conjugation and dipole moments, affecting intermolecular interactions. Example: Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate exhibits a non-planar structure, reducing crystallization efficiency .
  • Applications : Less commonly used in kinase inhibitors due to conformational differences.

Halogen and Functional Group Variations

4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 115093-90-8)
  • Structural Difference : Additional chlorine at position 5.
  • Impact :
    • Increased electrophilicity enhances reactivity in Suzuki-Miyaura couplings.
    • Higher toxicity risk due to polyhalogenation, requiring stringent safety protocols .
  • Applications : Useful in synthesizing polyfunctionalized analogs for high-throughput screening.
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
  • Structural Difference: Replacement of chlorine with an amino group (-NH2).
  • Impact: Converts the compound from an electrophilic intermediate to a nucleophilic building block. Amino derivatives are pivotal in synthesizing adenosine analogs for antiviral research .

Physicochemical and Reactivity Comparison

Compound Name Chlorine Position Methyl Positions LogP (Predicted) Melting Point (°C) Key Reactivity
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 4 2, 5 2.1 N/A Moderate electrophilicity; reacts with amines in nucleophilic substitutions
4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 4 2, 6 2.3 N/A Reduced reactivity due to steric hindrance at position 6
4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 4, 5 None 1.8 N/A High reactivity in cross-coupling reactions
4-Amino-7H-pyrrolo[2,3-d]pyrimidine None None -0.5 >250 Nucleophilic character; participates in acylations

Biological Activity

4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C8H8ClN3
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 1060815-87-3

This compound exhibits its biological activity primarily through:

  • Kinase Inhibition : This compound serves as a precursor for synthesizing kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.
  • Anti-inflammatory Activity : Research has indicated that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

Activity Description Reference
Anticancer Inhibits growth of cancer cells by targeting specific kinases involved in tumorigenesis.
Anti-inflammatory Suppresses COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs.
Antiviral Shows potential in inhibiting viral replication through enzyme inhibition.

Anticancer Activity

A study focusing on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives found that certain compounds exhibited significant inhibitory effects on various cancer cell lines. For instance:

  • Compound 5k demonstrated potent activity against EGFR and CDK2 with IC50 values indicating strong inhibition capabilities.
  • The study also highlighted the mechanism involving apoptosis induction through modulation of apoptotic proteins like Bax and Bcl-2 in HepG2 cells .

Anti-inflammatory Effects

Research examining the anti-inflammatory properties of pyrrolo[2,3-d]pyrimidine derivatives reported:

  • Compounds showed IC50 values against COX-2 comparable to celecoxib (IC50 = 0.04 μmol), indicating robust anti-inflammatory potential. These findings suggest that modifications to the pyrimidine structure can enhance therapeutic efficacy against inflammatory diseases .

Safety and Toxicity

While this compound has low toxicity profiles, it is essential to handle it with care due to potential irritations upon contact or inhalation. Standard laboratory safety protocols should be followed during its synthesis and application.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine?

The compound is typically synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine derivatives. A common procedure involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with excess methylamine in isopropanol, catalyzed by HCl. Reaction conditions (e.g., reflux time: 12–48 hours, solvent choice) significantly influence yield and purity . Key steps include:

  • Substitution : Chlorine at the 4-position is replaced by methyl groups via nucleophilic attack.
  • Purification : Products are precipitated with water, washed, and recrystallized (e.g., methanol) to achieve >90% purity.
  • Characterization : Confirmed via 1H NMR^1 \text{H NMR} (e.g., δ 2.91–3.00 ppm for methyl protons) and HRMS .

Q. How are substituents at the 2- and 5-positions optimized for structural stability?

Methyl groups at the 2- and 5-positions enhance steric stability and electronic effects. For example:

  • Steric hindrance : Methyl substituents reduce rotational freedom, stabilizing the fused pyrrole-pyrimidine ring system.
  • Electronic effects : Methyl groups donate electron density, modulating reactivity at the 4-position for downstream functionalization (e.g., coupling reactions) .
    Methodologically, substituent effects are analyzed via 13C NMR^{13} \text{C NMR} (e.g., δ 150–153 ppm for pyrimidine carbons) and computational modeling (e.g., DFT studies) .

Advanced Research Questions

Q. How does this compound act as a kinase inhibitor, and what are its binding mechanisms?

The compound inhibits tyrosine kinases (e.g., EGFR, VEGFR2) by competitively binding to ATP pockets. Key interactions include:

  • Hydrogen bonding : The NH group at position 7 forms hydrogen bonds with kinase hinge regions (e.g., backbone carbonyl of Met793 in EGFR).
  • Halogen bonding : The 4-chloro group interacts with hydrophobic residues (e.g., Leu788 in EGFR), enhancing binding affinity .
    Biochemical assays (e.g., IC50_{50} determination via fluorescence polarization) and X-ray crystallography (PDB entries) validate these mechanisms .

Q. How do contradictory data on kinase selectivity arise, and how can they be resolved?

Contradictions often stem from substituent-dependent activity. For instance:

  • Case study : 4-Chloro-2,5-dimethyl derivatives show higher selectivity for CDK2 than EGFR, whereas analogs with bulkier substituents (e.g., phenethyl groups) exhibit reversed selectivity .
  • Resolution : Use orthogonal assays (e.g., kinase profiling panels) and molecular dynamics simulations to map substituent effects on binding pockets .

Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?

Yield optimization involves:

  • Solvent selection : Isopropanol improves solubility of intermediates, reducing side reactions (e.g., dimerization) .
  • Catalyst tuning : Adding N,N-dimethylaniline during chlorination (POCl3_3) minimizes byproducts (e.g., over-chlorination) .
  • Workflow automation : AI-driven platforms (e.g., retrosynthesis tools) predict optimal routes, reducing trial-and-error .

Methodological Considerations

Q. How are purity and structural integrity validated for this compound?

  • Chromatography : TLC (Rf_f 0.48 in CHCl3_3/MeOH 10:1) ensures reaction completion .
  • Spectroscopy : 1H NMR^1 \text{H NMR} resolves methyl group signals (δ 2.89–3.00 ppm), while HRMS confirms molecular weight (e.g., m/z 229.0887 for fluorophenyl analogs) .
  • Elemental analysis : Carbon/nitrogen ratios (e.g., C 61.25%, N 20.41%) verify stoichiometry .

Q. What computational tools predict synthetic feasibility and biological activity?

  • Retrosynthesis AI : Platforms like Pistachio and Reaxys prioritize routes based on reaction databases (e.g., one-step chlorination vs. multi-step coupling) .
  • Docking simulations : AutoDock Vina models kinase binding, correlating substituent size (e.g., ethyl vs. methyl) with inhibitory potency (ΔG < -8 kcal/mol) .

Comparative Analysis

Q. How does this compound compare to its 5-ethyl or 7-methyl analogs in kinase inhibition?

  • 5-Ethyl analog : Shows 3-fold higher VEGFR2 inhibition (IC50_{50} = 12 nM vs. 35 nM for methyl) due to enhanced hydrophobic interactions .
  • 7-Methyl analog : Reduced solubility (logP +0.5) limits bioavailability but improves thermal stability (mp 241°C vs. 188°C for non-methylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
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4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine

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